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Compound Name: Silatrane

Cat. No.: B128906 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Silatranes are a class of tricyclic organosilicon compounds characterized by a

transannular coordinate bond between the silicon and nitrogen atoms. This unique structural

feature imparts them with interesting chemical and biological properties, making them valuable

in fields ranging from materials science to pharmacology. X-ray crystallography is the definitive

method for elucidating the three-dimensional atomic and molecular structure of silatranes in

the solid state.[1][2] It provides precise information on bond lengths, bond angles, and the

overall molecular conformation, which is crucial for understanding their structure-activity

relationships. These application notes provide a comprehensive overview and detailed

protocols for the determination of silatrane structures using single-crystal X-ray diffraction.

Experimental Protocols
The determination of a silatrane crystal structure is a multi-step process that begins with

obtaining high-quality crystals and ends with the refinement and validation of the final structural

model.[2][3]

Protocol 1: Crystallization of Silatranes
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[4]

Sample Purification: Ensure the silatrane compound is of high purity. Impurities can inhibit

crystal growth or become incorporated into the lattice, leading to poor diffraction quality.
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Solvent Selection: Choose a solvent or a mixture of solvents in which the silatrane has

moderate solubility.

Supersaturation: Create a supersaturated solution of the silatrane compound. A common

method is to dissolve the compound in a minimal amount of a suitable solvent at an elevated

temperature and then allow it to cool slowly.[5]

Crystal Growth: Allow the solution to stand undisturbed in a vibration-free environment. Slow

evaporation of the solvent at room temperature is another effective technique for growing

crystals. Crystal growth may take several days to weeks.[5]

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.5 mm in each dimension)

have formed, carefully remove them from the mother liquor.

Protocol 2: Crystal Mounting and Data Collection
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges

and no visible cracks or defects.

Mounting: Mount the selected crystal on a goniometer head.[5] For data collection at low

temperatures (to minimize thermal motion and radiation damage), the crystal is typically

flash-cooled in a stream of cold nitrogen gas.

Diffractometer Setup: Place the mounted crystal on the X-ray diffractometer. Modern

diffractometers are typically equipped with a CCD or pixel detector.[2]

Data Collection:

X-ray Source: Use a monochromatic X-ray beam, commonly from a Cu Kα (λ ≈ 1.54 Å) or

Mo Kα (λ ≈ 0.71 Å) source.[6]

Preliminary Analysis: Collect a few initial diffraction images to determine the unit cell

parameters and crystal system.[7]

Strategy Definition: Based on the crystal's symmetry, devise a data collection strategy to

ensure a complete and redundant dataset is collected.[8]
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Data Acquisition: Collect a series of diffraction images as the crystal is rotated in the X-ray

beam.[1][4] The rotation range for each image is typically 0.5-1.0°.

Protocol 3: Data Processing, Structure Solution, and
Refinement

Data Integration: Process the raw diffraction images to measure the intensity and position of

each reflection. This step converts the image data into a list of Miller indices (h,k,l) and their

corresponding intensities.[2]

Scaling and Merging: Scale and merge the integrated data from all images. This step

corrects for experimental variations and produces a final, unique set of reflection data.

Structure Solution: Determine the initial phases of the structure factors. For small molecules

like silatranes, "direct methods" are typically successful in providing an initial electron

density map.[1][2]

Model Building: Interpret the electron density map to build an initial molecular model,

identifying the positions of the individual atoms.

Structure Refinement: Iteratively refine the atomic positions, and their atomic displacement

parameters (ADPs), against the experimental diffraction data using a least-squares

procedure.[3] The goal is to minimize the difference between the observed structure factors

and those calculated from the model. The quality of the refinement is monitored using the R-

factor (R1) and the goodness-of-fit (GooF).

Validation: After refinement, the final structure is validated using various crystallographic

checks to ensure its chemical and geometric sensibility.

Data Presentation
Quantitative data from X-ray crystallography experiments are typically summarized in

standardized tables. Below is an example of crystallographic data for two modifications of a

Schiff base tailed silatrane.[9]

Table 1: Example of Crystallographic Data and Refinement Parameters.[9]
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Parameter Modification 1 Modification 1a

Empirical Formula C26 H28 N2 O4 Si C26 H28 N2 O4 Si

Formula Weight 472.60 472.60

Temperature (K) 296(2) 296(2)

Wavelength (Å) 0.71073 0.71073

Crystal System Monoclinic Triclinic

Space Group P21/c P-1

Unit Cell Dimensions

a (Å) 11.233(2) 8.3550(17)

b (Å) 15.659(3) 11.139(2)

c (Å) 13.911(3) 13.945(3)

α (°) 90 81.33(3)

β (°) 109.18(3) 84.18(3)

γ (°) 90 71.92(3)

Volume (Å³) 2311.2(8) 1215.3(4)

Z (molecules/unit cell) 4 2

Density (calculated, g/cm³) 1.359 1.291

Reflections Collected 11841 6239

Independent Reflections 4061 4061

Final R indices [I>2σ(I)] R1 = 0.0540, wR2 = 0.1477 R1 = 0.0519, wR2 = 0.1420

Goodness-of-fit on F² 1.031 1.034

Table 2: Comparison of Key Geometric Parameters in Silatranes.

The Si-N transannular bond is a defining feature of silatranes. Its length can vary depending

on the substituent on the silicon atom and the physical state (solid vs. gas).
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Compound Method Si-N Distance (Å) Reference

HSi(OCH₂CH₂)₃N
Gas Electron

Diffraction
2.406(27) [10][11]

CH₃Si(OCH₂CH₂)₃N
Gas Electron

Diffraction
2.45(5) [10]

FSi(OCH₂CH₂)₃N
Gas Electron

Diffraction
2.324(14) [10]

PtCl[Si(OCH₂CH₂)₃N]

[PMe₂Ph]₂ (non-

bonded)

X-ray Crystallography 2.89(1) [7]

Note: Gas-phase electron diffraction Si-N distances are consistently longer than those typically

found in the crystalline phase, reflecting the influence of crystal packing forces.[10]

Workflow Visualization
The overall process for determining a crystal structure using X-ray crystallography can be

visualized as a logical workflow.
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Caption: Workflow for Silatrane Structure Determination by X-ray Crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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